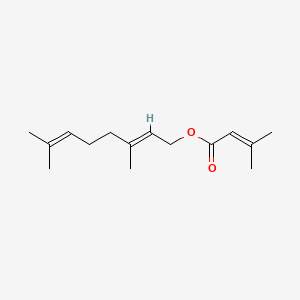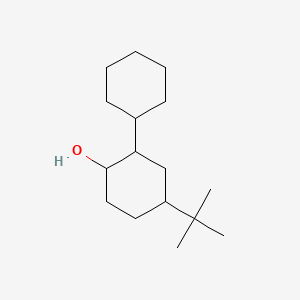
2-Cyclohexyl-4-tert-butyl cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexyl-4-tert-butyl cyclohexanol is an organic compound belonging to the class of alcohols It features a cyclohexyl group and a tert-butyl group attached to a cyclohexanol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-4-tert-butyl cyclohexanol can be achieved through several methods. One common method involves the reduction of 4-tert-butylcyclohexanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in a suitable solvent like ethanol or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of 4-tert-butylphenol followed by acetylation of the resulting 4-tert-butylcyclohexanol. The choice of catalyst, such as Raney nickel or rhodium-carbon, can influence the isomer distribution of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexyl-4-tert-butyl cyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like chromic acid or potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, leading to the formation of various derivatives.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and substituted cyclohexanol derivatives .
Aplicaciones Científicas De Investigación
2-Cyclohexyl-4-tert-butyl cyclohexanol has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of complex organic molecules and as a precursor in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexyl-4-tert-butyl cyclohexanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-tert-Butylcyclohexanol
- 4-tert-Butylcyclohexyl acetate
- 2-tert-Butylcyclohexanol
- Cyclohexanol derivatives
Uniqueness
2-Cyclohexyl-4-tert-butyl cyclohexanol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Propiedades
Número CAS |
55538-59-5 |
|---|---|
Fórmula molecular |
C16H30O |
Peso molecular |
238.41 g/mol |
Nombre IUPAC |
4-tert-butyl-2-cyclohexylcyclohexan-1-ol |
InChI |
InChI=1S/C16H30O/c1-16(2,3)13-9-10-15(17)14(11-13)12-7-5-4-6-8-12/h12-15,17H,4-11H2,1-3H3 |
Clave InChI |
MWLJRXJLIWTESD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(C(C1)C2CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


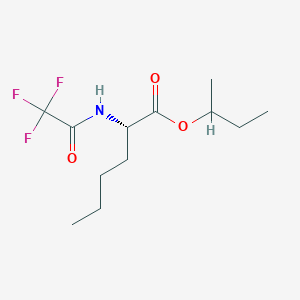
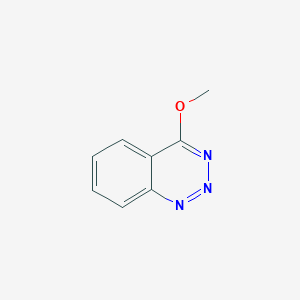
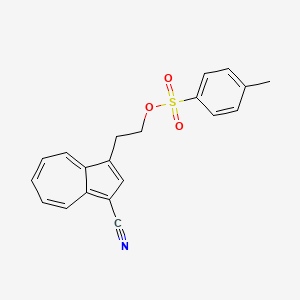
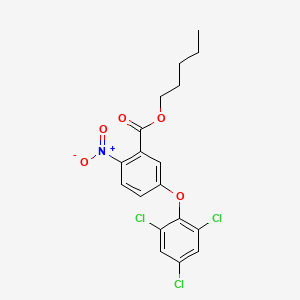
![(1E)-1-Butyl-3-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14626783.png)
![(3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14626791.png)
![N,N'-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14626801.png)
![Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B14626814.png)
![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole](/img/structure/B14626821.png)
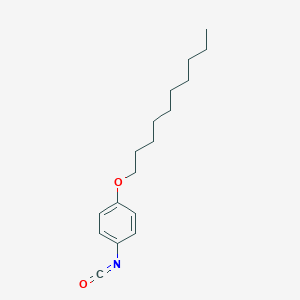
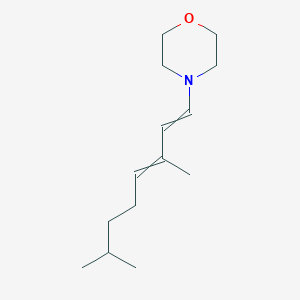
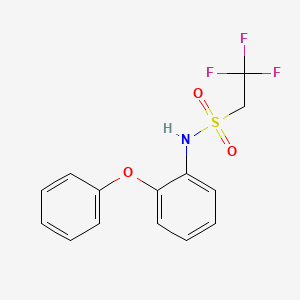
![Ethyl 3-[(1H-benzimidazol-2-yl)sulfanyl]propanoate](/img/structure/B14626837.png)
